CLK1/2-IN-1 is a chemical compound designed to selectively inhibit Cdc2-like kinases 1 and 2, which are part of the dual-specificity protein kinase family. These kinases play critical roles in various cellular processes, particularly in regulating alternative splicing of pre-mRNA by phosphorylating serine/arginine-rich proteins. The inhibition of CLK1 and CLK2 has garnered interest due to their involvement in cancer progression and other diseases, making them potential therapeutic targets.
CLK1/2-IN-1 falls under the category of small molecule inhibitors, specifically targeting serine/threonine kinases. It is classified as a chemical probe for studying the biological functions of CLK1 and CLK2 in cellular contexts.
The synthesis of CLK1/2-IN-1 involves several key steps that focus on optimizing the compound's selectivity and potency against its target kinases. The synthetic route typically includes:
The synthesis often utilizes techniques such as liquid chromatography for purification and nuclear magnetic resonance spectroscopy for structural confirmation. The final product is typically characterized by its inhibitory concentration values (IC50) against specific kinases, which are determined through dose-response assays.
CLK1/2-IN-1 features a complex molecular structure that includes:
Molecular modeling studies suggest that CLK1/2-IN-1 adopts a conformation that allows optimal interaction with the kinase active site, facilitating effective inhibition. The three-dimensional structure can be analyzed through X-ray crystallography or computational docking studies to predict binding interactions .
CLK1/2-IN-1 undergoes specific interactions with its target kinases, primarily through competitive inhibition at the ATP-binding site. The compound's presence alters phosphorylation patterns of downstream substrates, affecting cellular signaling cascades.
In vitro assays have demonstrated that CLK1/2-IN-1 effectively reduces phosphorylation levels of serine/arginine-rich proteins, which are critical for mRNA splicing. Reaction conditions such as temperature, pH, and ionic strength are optimized to ensure accurate measurement of kinase activity in response to the inhibitor .
CLK1/2-IN-1 inhibits Cdc2-like kinases by competing with ATP for binding to the kinase active site. This prevents the phosphorylation of target substrates involved in mRNA processing and other cellular functions.
Studies indicate that inhibition leads to altered splicing patterns, with significant effects on gene expression profiles associated with cancer cell proliferation and survival. For instance, reduced activity of CLK1 has been linked to increased apoptosis in certain cancer cell lines .
Relevant analyses include spectroscopic methods (e.g., ultraviolet-visible spectroscopy) to assess purity and concentration during experiments .
CLK1/2-IN-1 serves as a valuable tool in research focused on:
The CLK kinase family (CLK1-4) is evolutionarily conserved across eukaryotes, evidenced by orthologs such as Drosophila melanogaster DOA (Darkener of Apricot), Saccharomyces cerevisiae KNS1, and Arabidopsis thaliana AFC1-3. This conservation extends to the defining "EHLAMMERILG" signature motif within their kinase domains, classifying them as LAMMER family kinases. CLKs belong to the CMGC branch of the kinome, alongside cyclin-dependent kinases (CDKs), mitogen-activated protein kinases (MAPKs), and glycogen synthase kinases (GSKs). Phylogenetic analysis reveals that CLK1, CLK2, and CLK4 share closer homology compared to CLK3, which possesses distinct structural insertions influencing substrate specificity and inhibitor binding [2] [4] [6].
Table 1: Comparative Analysis of Human CLK Isoforms
Isoform | Amino Acids | Molecular Weight (kDa) | Key Structural Features | Conserved Motif |
---|---|---|---|---|
CLK1 | 484 | 57 | Standard kinase domain, β-hairpin insertion | EHLAMMERILG (386-396) |
CLK2 | 499 | 60 | Similar to CLK1, extended N-terminus | EHLAMMERILG (388-398) |
CLK3 | 638 | 73 | Unique β6-β9 insert, additional C-terminal helix | EHLAMMERILG (529-539) |
CLK4 | 481 | 57 | Homologous to CLK1, minor C-terminal variation | EHLAMMERILG (384-394) |
Structural Architecture:CLK1 and CLK2 share a canonical kinase fold comprising an N-lobe with β-strands and a C-lobe primarily α-helical, connected by a hinge region forming the ATP-binding pocket. Unique CLK-family insertions include:
The ATP-binding site accommodates inhibitors like CLK1/2-IN-1, where its aromatic heterocycles engage in hydrophobic interactions with residues Leu167/Val175 (N-lobe) and Leu295/Val324 (C-lobe) in CLK1. Critical differences exist in the DFG motif: CLK1/2/4 harbor a valine residue (Val324 in CLK1), while CLK3 contains alanine (Ala319), enlarging its binding cavity and reducing affinity for certain inhibitors [3] [6].
Biological Functions:
Table 2: Functional Roles of CLK1 vs. CLK2
Function | CLK1 | CLK2 |
---|---|---|
Splicing Regulation | Phosphorylates SRSF1; disrupts nuclear export | Phosphorylates hTRA2β; alters splice site selection |
Cell Cycle Association | Expression peaks at G2/M phase | No pronounced cell cycle phase association |
Metabolic Functions | Not reported | Regulates hepatic fatty acid oxidation |
Unique Substrates | PTP-1B (Ser50) | PTP-1B (Ser50); STAT3 |
Substrate Overlap and Functional Redundancy:CLK1 and CLK2 exhibit overlapping substrate specificity for SR proteins, particularly SRSF1. Single-isoform inhibition often triggers compensatory mechanisms, diminishing therapeutic efficacy. Dual inhibition disrupts a broader spectrum of phosphorylation events, causing:
Synergistic Anti-Proliferative Effects:In cancer models, dual CLK1/2 inhibition by CLK1/2-IN-1 demonstrates superior efficacy compared to isoform-selective agents:
Therapeutic Applications Beyond Oncology:
Table 3: Therapeutic Applications of Dual CLK1/2 Inhibition
Disease Area | Mechanism of Action | Experimental Evidence |
---|---|---|
Oncology | Alters splicing of BCL-x, MYC, MCL1 | Anti-proliferative activity in solid/haematological cancer lines [1] |
Neurodegeneration | Modulates tau (MAPT) exon 10 inclusion | Reduced neurofibrillary tangle formation in vitro [6] [10] |
Viral Infections | Disrupts splicing of HIV-1 Tat/Rev proteins | Suppressed viral replication in T-cells [5] |
Muscular Dystrophy | Induces dystrophin exon skipping | Improved dystrophin expression in patient myotubes [10] |
Compound Table
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7